RG2833 - 1215493-56-3

RG2833

Catalog Number: EVT-280329
CAS Number: 1215493-56-3
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RG2833 (N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide)) is a selective histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1 and HDAC3 isoforms. [, ] These enzymes play crucial roles in epigenetic regulation by modifying histone proteins, influencing gene expression. [] In scientific research, RG2833 serves as a valuable tool for investigating the roles of HDAC1 and HDAC3 in various biological processes and disease models. Its ability to cross the blood-brain barrier makes it particularly relevant for studying the central nervous system. [, , , ]

Panobinostat

  • Compound Description: Panobinostat is a pan-histone deacetylase (HDAC) inhibitor, meaning it inhibits a broad range of HDAC enzymes. It has shown pre-clinical efficacy against diffuse intrinsic pontine glioma (DIPG) but was limited by toxicity in clinical trials [].

Vorinostat

  • Compound Description: Vorinostat (suberoylanilide hydroxamic acid, or SAHA) is another HDAC inhibitor currently used clinically [].

Lomustine

  • Compound Description: Lomustine is a chemotherapy drug commonly used in the treatment of brain tumors, including DIPG [].
  • Relevance: RG2833 has demonstrated strong synergy with Lomustine in inhibiting DIPG cell growth in vitro, suggesting a potential for combination therapy []. This synergy highlights RG2833's potential to enhance the efficacy of existing treatment modalities for DIPG.

Paxalisib

  • Compound Description: Paxalisib is a brain-penetrant PI3K/mTOR inhibitor currently in clinical trials for DIPG and other brain tumors, such as atypical teratoid/rhabdoid tumors (AT/RT) [, ].
  • Relevance: Research has identified a synergistic effect when RG2833 is combined with Paxalisib. This combination leads to decreased cell growth and increased apoptosis in DIPG and AT/RT cells compared to each agent alone [, ]. This synergistic interaction suggests a promising avenue for combination therapy, potentially improving treatment outcomes for these aggressive brain tumors.

SN-38

  • Compound Description: SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor, a type of chemotherapy drug that interferes with DNA replication in cancer cells [].
  • Relevance: Studies show that medulloblastoma cells with elevated SLFN11 levels, achieved through RG2833 treatment, exhibit increased sensitivity to SN-38 []. This finding highlights a potential therapeutic strategy for enhancing the efficacy of SN-38 in treating medulloblastoma by combining it with RG2833.

Deferiprone

  • Compound Description: Deferiprone is an atypical iron chelating agent investigated as a potential treatment for Friedreich Ataxia (FRDA) by addressing mitochondrial iron accumulation [].
  • Relevance: While both Deferiprone and RG2833 target different aspects of FRDA pathology, both highlight the need for therapeutic interventions in this disease. Deferiprone tackles iron accumulation, while RG2833 aims to increase frataxin expression. Further research is needed to explore the potential of combining these different therapeutic approaches for improved outcomes in FRDA [].
Synthesis Analysis

The synthesis of RG2833 involves several steps that typically include the formation of key intermediates followed by specific reactions to yield the final product. While detailed synthetic pathways are not extensively documented in the available literature, it is known that RG2833 can be derived from other histone deacetylase inhibitors through modifications to their chemical structures.

For instance, RG2833 was synthesized using methods that involve the condensation reactions of various aromatic and aliphatic compounds with hydroxylamine derivatives, leading to the formation of the desired histone deacetylase inhibitor . The synthetic route often employs techniques such as hydrolysis and condensation under controlled conditions to ensure high yields and purity of the final compound.

Molecular Structure Analysis

RG2833 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a histone deacetylase inhibitor. The precise molecular formula and structural data are crucial for understanding its interactions with biological targets.

The molecular structure typically includes an aromatic ring system linked to a hydroxamic acid moiety, which is essential for binding to the active site of histone deacetylases. The presence of these functional groups allows RG2833 to effectively inhibit enzymatic activity and promote histone acetylation, which is vital for gene expression regulation .

Chemical Reactions Analysis

RG2833 undergoes several chemical reactions that are critical to its function as a histone deacetylase inhibitor. Upon administration, it interacts with histone deacetylases in cells, leading to an increase in acetylated histones. This reaction is essential for reversing epigenetic silencing of genes such as frataxin.

The inhibition mechanism involves competitive binding to the active site of histone deacetylases, preventing them from removing acetyl groups from lysine residues on histones. This process results in an open chromatin structure conducive to transcriptional activation . The chemical stability and reactivity of RG2833 are significant factors influencing its effectiveness and bioavailability.

Mechanism of Action

The mechanism of action for RG2833 primarily revolves around its ability to inhibit histone deacetylases. By preventing these enzymes from functioning, RG2833 leads to increased levels of acetylated histones within the cell nucleus. This change in the epigenetic landscape facilitates the transcription of genes that were previously silenced due to hypermethylation or other repressive chromatin states.

In neuronal cells, RG2833 has been shown to significantly increase frataxin messenger RNA and protein levels, thereby ameliorating some symptoms associated with Friedreich's ataxia. The compound's action can be quantitatively measured through polymerase chain reaction techniques that assess changes in gene expression following treatment .

Physical and Chemical Properties Analysis

RG2833 exhibits several notable physical and chemical properties that are relevant for its application as a therapeutic agent:

  • Solubility: RG2833 is soluble in dimethyl sulfoxide at concentrations exceeding 17 mg/mL.
  • Stability: The compound remains stable under various conditions but should be stored at low temperatures (below -20°C) for long-term preservation.
  • Molecular Weight: Specific molecular weight data can be derived from its structural formula but is not explicitly provided in the literature.

These properties are crucial for formulating RG2833 into effective dosage forms for clinical use .

Applications

RG2833 has significant scientific applications primarily in the field of neurodegenerative diseases. Its most notable use is in research related to Friedreich's ataxia, where it has been demonstrated to:

  • Increase frataxin expression in both cultured cells and animal models.
  • Serve as a tool for studying epigenetic regulation mechanisms in neuronal tissues.
  • Potentially provide therapeutic benefits by reversing gene silencing associated with neurodegeneration.

Ongoing studies continue to explore its efficacy and safety profile in clinical settings, aiming to establish RG2833 as a viable treatment option for patients suffering from Friedreich's ataxia and possibly other related disorders .

Properties

CAS Number

1215493-56-3

Product Name

RG2833

IUPAC Name

N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24)

InChI Key

VOPDXHFYDJAYNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N

Solubility

Soluble in DMSO

Synonyms

RG-2833; RG 2833; RG2833; RGFP-109; RGFP 109; RGFP109.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.